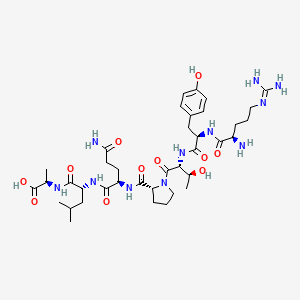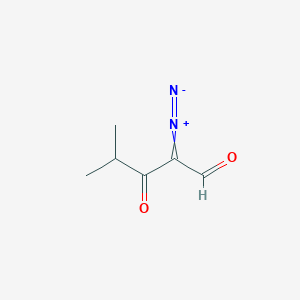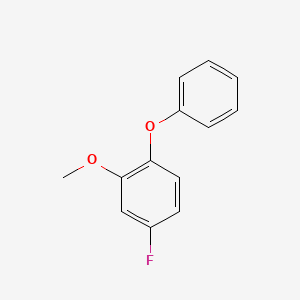![molecular formula C24H21N3Te3 B12549719 2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine CAS No. 142312-18-3](/img/structure/B12549719.png)
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine is a complex organotellurium compound characterized by the presence of three tellanyl groups attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with 4-methylphenyltellurium reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compounds. Common solvents used include dichloromethane and toluene, and the reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The tellanyl groups can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: The tellanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium oxides and triazine derivatives.
Reduction: Lower oxidation state tellurium compounds and modified triazine rings.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other organotellurium compounds.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and cellular receptors. The tellanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: A compound with similar structural features but different functional groups.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with amino groups instead of tellanyl groups.
Uniqueness
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine is unique due to the presence of tellanyl groups, which impart distinct chemical reactivity and potential biological activity. The tellurium atoms in the compound can engage in unique redox chemistry and interactions with biomolecules, setting it apart from other triazine derivatives.
Eigenschaften
CAS-Nummer |
142312-18-3 |
|---|---|
Molekularformel |
C24H21N3Te3 |
Molekulargewicht |
734.2 g/mol |
IUPAC-Name |
2,4,6-tris[(4-methylphenyl)tellanyl]-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3Te3/c1-16-4-10-19(11-5-16)28-22-25-23(29-20-12-6-17(2)7-13-20)27-24(26-22)30-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
ZBSXVDRDMVWJJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Te]C2=NC(=NC(=N2)[Te]C3=CC=C(C=C3)C)[Te]C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
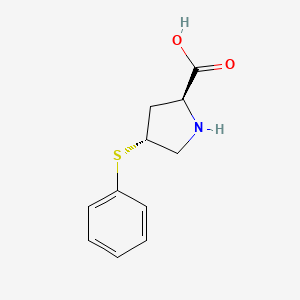
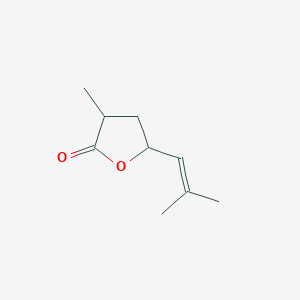
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
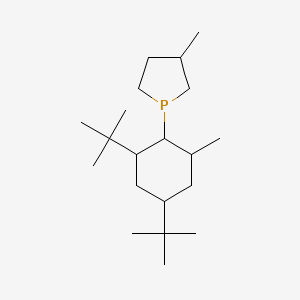
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)



